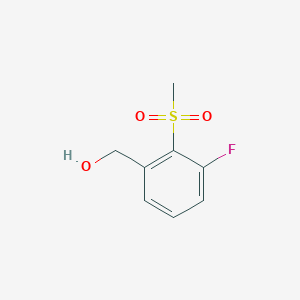
2-Cyclopropyl-2-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2-methyl-1,3-dioxolane: is a heterocyclic acetal with the chemical formula C₆H₁₀O₂ . It is related to tetrahydrofuran (THF) but differs by having an oxygen atom in place of the methylene group at the 2-position. The corresponding saturated 6-membered C₄O₂ rings are called dioxanes .
Preparation Methods
There are several synthetic routes to prepare 2-Cyclopropyl-2-methyl-1,3-dioxolane:
Acetalization of Aldehydes: Aldehydes can be reacted with ethylene glycol to form dioxolanes. For example
Ketalization of Ketones: Ketones can also undergo ketalization with ethylene glycol to yield dioxolanes.
In industrial production, this compound may be synthesized on a larger scale using optimized conditions and catalysts.
Chemical Reactions Analysis
2-Cyclopropyl-2-methyl-1,3-dioxolane can participate in various reactions:
Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back to the corresponding aldehyde or ketone.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Protection of Carbonyl Groups: Dioxolanes are used as protecting groups for carbonyl compounds during synthetic transformations.
Common reagents include acids (for hydrolysis) and reducing agents (for reduction).
Scientific Research Applications
This compound finds applications in:
Solvent: It serves as a solvent due to its stability and low toxicity.
Polyacetals: It acts as a co-monomer in polyacetals, contributing to polymer properties.
Mechanism of Action
The specific mechanism of action for 2-Cyclopropyl-2-methyl-1,3-dioxolane depends on its context (e.g., as a solvent or in polymerization). Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While 2-Cyclopropyl-2-methyl-1,3-dioxolane is unique in its structure, it shares similarities with other dioxolanes and tetrahydrofurans. Notable similar compounds include tetrahydrofuran (THF) and 1,3-dioxolane .
Properties
CAS No. |
766-24-5 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-cyclopropyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C7H12O2/c1-7(6-2-3-6)8-4-5-9-7/h6H,2-5H2,1H3 |
InChI Key |
ADUYNUPCONSLJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


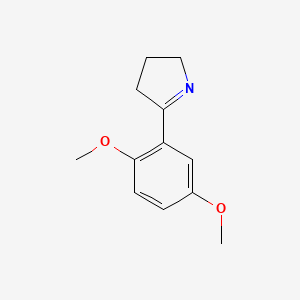
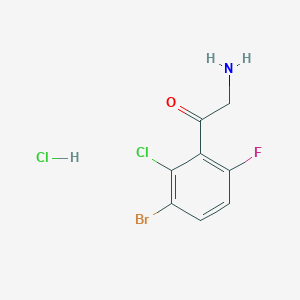
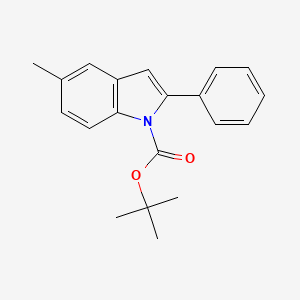
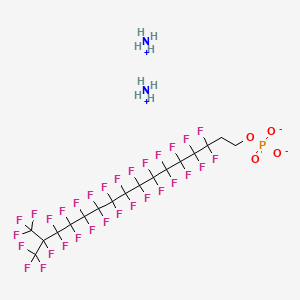
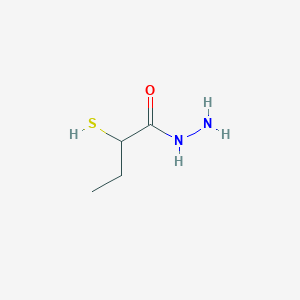
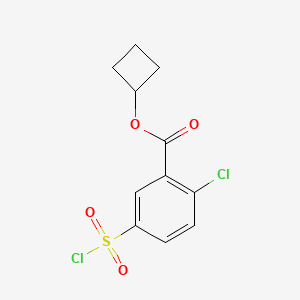
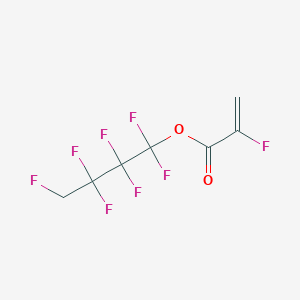
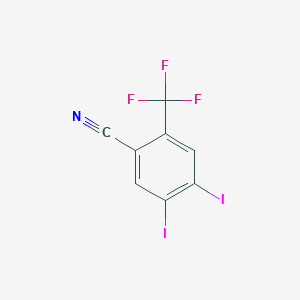
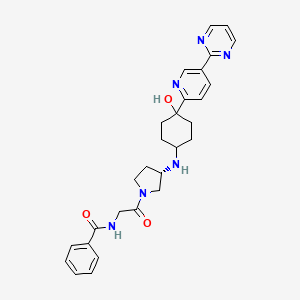
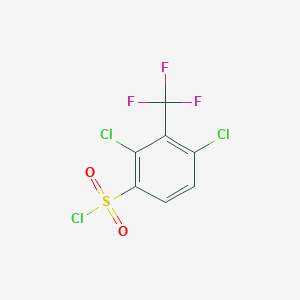
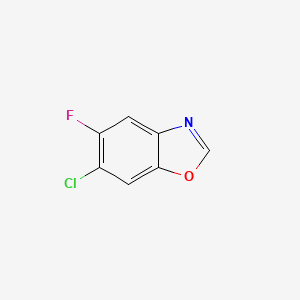
![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)
